Erteberel

Vue d'ensemble

Description

Il a été initialement développé par Eli Lilly pour le traitement de la schizophrénie et d'autres affections telles que l'hyperplasie bénigne de la prostate . L'erteberel a montré un potentiel dans diverses applications de recherche scientifique en raison de sa liaison sélective et de son activation du récepteur bêta des œstrogènes .

Méthodes De Préparation

Le composé est généralement synthétisé par une série de réactions organiques, notamment la cyclisation et l'hydroxylation . Les méthodes de production industrielle de l'erteberel ne sont pas largement documentées, mais on sait que le composé peut être dissous dans le diméthylsulfoxyde (DMSO) pour diverses applications .

Analyse Des Réactions Chimiques

L'erteberel subit plusieurs types de réactions chimiques, notamment :

Oxydation : L'this compound peut être oxydé pour introduire des groupes hydroxyles supplémentaires.

Réduction : Le composé peut être réduit pour modifier ses groupes fonctionnels.

Substitution : L'this compound peut subir des réactions de substitution pour remplacer des atomes ou des groupes spécifiques dans sa structure.

Les réactifs et les conditions courants utilisés dans ces réactions comprennent les agents oxydants comme le permanganate de potassium, les agents réducteurs comme l'hydrure de lithium et d'aluminium, et divers catalyseurs pour faciliter les réactions de substitution. Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés .

Applications de la recherche scientifique

Chimie : Utilisé comme composé modèle pour étudier les agonistes sélectifs du récepteur bêta des œstrogènes.

Biologie : Investigué pour ses effets sur le récepteur bêta des œstrogènes dans divers systèmes biologiques.

Médecine : Exploré pour le traitement de la schizophrénie, de l'hyperplasie bénigne de la prostate et du glioblastome

Mécanisme d'action

L'this compound exerce ses effets en se liant sélectivement au récepteur bêta des œstrogènes et en l'activant. Cette activation conduit à la modulation de diverses voies moléculaires impliquées dans la croissance cellulaire, la différenciation et l'apoptose . Le composé a une forte affinité de liaison pour le récepteur bêta des œstrogènes, avec une constante de dissociation (K_i) de 0,19 nM, et montre une sélectivité fonctionnelle pour l'activation du récepteur bêta des œstrogènes par rapport au récepteur alpha des œstrogènes .

Applications De Recherche Scientifique

Psychiatric Disorders

Erteberel was primarily investigated for its potential in treating schizophrenia, specifically targeting negative symptoms and cognitive impairments associated with the disorder. It reached phase II clinical trials in 2015 but was ultimately discontinued due to insufficient efficacy .

Benign Prostatic Hyperplasia

In the realm of urology, this compound was tested for benign prostatic hyperplasia (BPH). Despite initial promise, clinical trials did not demonstrate significant improvements in symptoms, leading to the cessation of its development for this indication .

Oncology

This compound has shown potential as a treatment for various cancers:

- Glioblastoma : Research indicates that this compound may reduce the stemness of glioma stem cells and improve survival rates in murine models through modulation of glutamate receptor signaling .

- Breast Cancer : In preclinical studies, this compound demonstrated inhibitory effects on tumor growth in combination with aromatase inhibitors, suggesting its utility in hormone receptor-positive breast cancer treatments .

- Liver Diseases : Emerging studies have suggested that ERβ agonism may inhibit liver fibrosis and non-alcoholic steatohepatitis (NASH), warranting further investigation into its therapeutic potential in hepatology .

Table 1: Summary of Clinical Trials Involving this compound

| Study Focus | Phase | Outcome | Notes |

|---|---|---|---|

| Schizophrenia Treatment | Phase II | Discontinued due to lack of efficacy | Targeted negative symptoms and cognitive issues |

| Benign Prostatic Hyperplasia | Phase II | Discontinued; no significant symptom relief | Initial promise but failed clinical endpoints |

| Glioblastoma Treatment | Preclinical | Reduced stemness in glioma stem cells | Improved survival in animal models |

| Breast Cancer Treatment | Preclinical | Inhibited tumor growth | More effective when combined with aromatase inhibitors |

| Liver Fibrosis/NASH | Preclinical | Potential therapeutic effects noted | Requires further research |

Table 2: Emerging Research Areas for this compound

| Research Area | Potential Applications |

|---|---|

| Alzheimer's Disease | Neuroprotection via ERβ modulation |

| Immune Response Enhancement | Augmenting innate immunity against tumors |

| Ovarian Cancer Stem Cells | Investigating effects on chemotherapy resistance |

Mécanisme D'action

Erteberel exerts its effects by selectively binding to and activating estrogen receptor beta. This activation leads to the modulation of various molecular pathways involved in cell growth, differentiation, and apoptosis . The compound has a high binding affinity for estrogen receptor beta, with a dissociation constant (K_i) of 0.19 nM, and shows functional selectivity for activation of estrogen receptor beta over estrogen receptor alpha .

Comparaison Avec Des Composés Similaires

L'erteberel est unique par sa forte sélectivité pour le récepteur bêta des œstrogènes par rapport à d'autres composés similaires. Parmi les composés similaires, on peut citer :

Diarylpropionitrile : Un autre agoniste sélectif du récepteur bêta des œstrogènes.

WAY-200070 : Un agoniste sélectif du récepteur bêta des œstrogènes avec des affinités de liaison différentes.

PHTPP : Un antagoniste sélectif du récepteur bêta des œstrogènes

L'unicité de l'this compound réside dans sa forte affinité de liaison et sa sélectivité fonctionnelle pour le récepteur bêta des œstrogènes, ce qui en fait un composé précieux pour la recherche scientifique et les applications thérapeutiques potentielles .

Activité Biologique

Erteberel, also known as LY500307, is a selective agonist of the estrogen receptor beta (ERβ). It has garnered attention in recent years for its potential therapeutic applications in various cancers, including breast, ovarian, and prostate cancers. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, efficacy in preclinical models, and implications for cancer treatment.

This compound primarily exerts its effects through the activation of ERβ, which plays a crucial role in regulating gene expression associated with cell proliferation, apoptosis, and stemness in cancer cells. The compound has demonstrated the ability to:

- Inhibit Cell Proliferation : In breast cancer models, this compound has been shown to inhibit cell proliferation by targeting mitochondrial ERβ, leading to increased reactive oxygen species (ROS) production and altered mitochondrial respiration .

- Reduce Cancer Stemness : In ovarian cancer stem cells (OCSCs), this compound has been found to significantly reduce cell viability and self-renewal capabilities. This is accompanied by an increase in tumor suppressor gene expression and a decrease in stemness markers .

- Induce Apoptosis : The compound promotes apoptosis in various cancer types by modulating apoptotic markers and signaling pathways. For instance, it has been reported to induce R-loop formation and DNA damage in triple-negative breast cancer (TNBC) cells .

Breast Cancer

In studies involving breast cancer cell lines, this compound's activation of ERβ led to decreased mitochondrial respiration and increased ROS levels. These changes were associated with enhanced sensitivity to endocrine therapies and a reduction in acquired resistance mechanisms .

Ovarian Cancer

Research indicates that this compound effectively targets OCSCs, reducing their viability and tumor initiation capacity in xenograft models. The treatment resulted in significant alterations in gene expression profiles that favor tumor suppression .

Melanoma

In melanoma models, this compound treatment resulted in reduced cell proliferation and migration. The compound induced cell cycle arrest at the G2/M phase and promoted apoptosis, demonstrating its potential as a therapeutic agent against this aggressive cancer type .

Summary of Research Findings

The following table summarizes key findings from various studies on this compound's biological activity:

| Cancer Type | Mechanism of Action | Key Findings |

|---|---|---|

| Breast Cancer | Inhibition of mitochondrial respiration | Increased ROS; enhanced sensitivity to endocrine therapy |

| Ovarian Cancer | Reduction of stemness | Decreased viability; increased tumor suppressor gene expression |

| Prostate Cancer | Potential enhancement of innate immunity | Chemotactic effects via IL-1β signaling |

| Melanoma | Induction of apoptosis | Cell cycle arrest; reduced migration |

Case Study 1: Breast Cancer Resistance

In a study examining endocrine therapy resistance in breast cancer cells, this compound was shown to restore sensitivity to tamoxifen by modulating mitochondrial ERβ pathways. Cells treated with this compound exhibited reduced growth rates compared to controls, highlighting its potential as a combination therapy agent .

Case Study 2: Ovarian Cancer Stem Cells

A recent investigation into OCSCs demonstrated that treatment with this compound significantly lowered sphere formation and self-renewal capacity. This study utilized RNA sequencing to identify key regulatory genes affected by the treatment, providing insights into its mechanism at the molecular level .

Propriétés

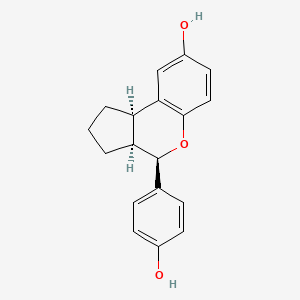

IUPAC Name |

(3aS,4R,9bR)-4-(4-hydroxyphenyl)-1,2,3,3a,4,9b-hexahydrocyclopenta[c]chromen-8-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O3/c19-12-6-4-11(5-7-12)18-15-3-1-2-14(15)16-10-13(20)8-9-17(16)21-18/h4-10,14-15,18-20H,1-3H2/t14-,15+,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIESSJVMWNJCGZ-VKJFTORMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(C1)C3=C(C=CC(=C3)O)OC2C4=CC=C(C=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]2[C@@H](C1)C3=C(C=CC(=C3)O)O[C@H]2C4=CC=C(C=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70201547 | |

| Record name | Erteberel | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70201547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

533884-09-2 | |

| Record name | (3aS,4R,9bR)-1,2,3,3a,4,9b-Hexahydro-4-(4-hydroxyphenyl)cyclopenta[c][1]benzopyran-8-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=533884-09-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Erteberel [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0533884092 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Erteberel | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB07933 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Erteberel | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70201547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ERTEBEREL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2ZUL6758TZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.